Perfluorohexanamide

Description

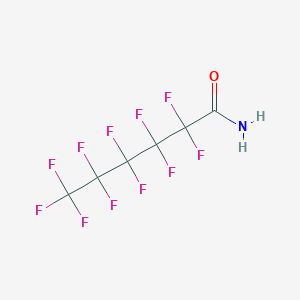

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJMLNAMXAIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561751 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-54-6 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization of Perfluorohexanamide

Methodologies for Perfluorohexanamide Synthesis

The primary routes to this compound rely on the initial synthesis of a C6 perfluorinated precursor, which is then converted to the final amide.

Electrochemical fluorination (ECF) is a cornerstone technology in organofluorine chemistry for producing perfluorinated compounds. wikipedia.org This electrosynthesis process typically replaces all hydrogen atoms in an organic starting material with fluorine atoms. google.com The two main commercialized ECF methods are the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process involves the electrolysis of a solution of the organic precursor (in this case, hexanoyl fluoride (B91410) or hexanamide) in anhydrous hydrogen fluoride (HF). wikipedia.org HF serves as both the solvent and the fluorine source. wikipedia.org The process is conducted at a cell potential of 5-6 V using a nickel anode. wikipedia.org The general reaction for replacing a C-H bond is: R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This method is used to produce perfluorinated carboxylic acids (as acyl fluorides) and amines, which are direct precursors to or forms of this compound. wikipedia.org While ECF can be cost-effective for large-scale production, it can sometimes result in low yields and the formation of by-products due to molecular rearrangements and fragmentation. wikipedia.orggoogle.com The process requires handling the hazardous chemical hydrogen fluoride and maintaining anhydrous conditions. wikipedia.org

| ECF Method | Description | Precursor for this compound |

| Simons Process | Electrolysis of an organic compound in anhydrous hydrogen fluoride (HF). wikipedia.org | Hexanoyl fluoride or Hexanamide |

| Phillips Petroleum Process | Applied to volatile hydrocarbons, using porous graphite (B72142) anodes in molten potassium fluoride in HF. wikipedia.org | Volatile C6 hydrocarbon precursor |

Fluorotelomerization is another significant industrial route for producing fluorinated compounds. wikipedia.org This process involves the radical telomerization of tetrafluoroethylene (B6358150) (TFE) with a telogen, such as a pentafluoroethyl iodide, to create oligomers. wikipedia.orgwikipedia.org For this compound, a relevant precursor is the 6:2 fluorotelomer alcohol (6:2 FTOH), which has a six-carbon perfluorinated chain segment. wikipedia.orgindustrialchemicals.gov.au

The synthesis pathway proceeds as follows:

Synthesis of 6:2 Fluorotelomer Iodide : Tetrafluoroethylene is reacted with a perfluoroalkyl iodide.

Formation of 6:2 FTOH : The resulting fluorotelomer iodide is reacted with ethylene, followed by hydrolysis to replace the terminal iodine with a hydroxyl group, yielding 6:2 FTOH (F(CF₂)₆CH₂CH₂OH). wikipedia.org

Oxidation to PFHxA : The 6:2 FTOH can be oxidized to form perfluorohexanoic acid (PFHxA). This transformation can occur through biological or atmospheric degradation processes. industrialchemicals.gov.aunih.gov

Amidation : Perfluorohexanoic acid (PFHxA) is then converted to this compound. This is a standard organic transformation, typically achieved by first converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride, followed by a reaction with ammonia (B1221849).

This pathway is particularly relevant to the environmental occurrence of related perfluorinated compounds, as fluorotelomer-based products can degrade into terminal acids like PFHxA. industrialchemicals.gov.au

In a laboratory setting, this compound is typically synthesized from its corresponding carboxylic acid, perfluorohexanoic acid (PFHxA), or its acyl halide derivative. The Simons ECF process has also been adapted for lab-scale preparations. wikipedia.org

A common laboratory method involves a two-step process:

Activation of Perfluorohexanoic Acid : PFHxA is converted into a more reactive acyl halide, most commonly perfluorohexanoyl chloride. This is often achieved by reacting PFHxA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amination : The resulting perfluorohexanoyl chloride is reacted with an excess of ammonia (aqueous or anhydrous) to form this compound. The reaction is typically exothermic and proceeds readily.

This method provides a high yield and purity of the final product, making it suitable for research and development purposes where precise control over the reaction is necessary.

Synthesis and Characterization of this compound Derivatives

The derivatization of this compound involves chemically modifying the amide group or attaching the entire this compound moiety to another molecule to create compounds with tailored properties for specific applications.

A significant derivative is N-[3-(Trimethoxysilyl)propyl]this compound. enviro.wikiineris.fr This molecule combines the properties of a perfluoroalkyl chain (hydrophobicity, oleophobicity) with the reactivity of a trimethoxysilyl group, which can form covalent bonds with hydroxyl-rich surfaces like glass and silica (B1680970).

Synthesis : The synthesis typically involves the reaction of perfluorohexanoyl chloride with 3-aminopropyltrimethoxysilane (B80574) (APTMS). smolecule.com The amino group of APTMS acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a stable amide bond.

Characterization : Characterization of this derivative involves standard analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) confirms the structure, while mass spectrometry verifies the molecular weight. Infrared (IR) spectroscopy would show characteristic peaks for the amide bond (N-H and C=O stretching) and the Si-O-C bonds of the methoxysilyl group.

Properties and Applications : The trimethoxysilyl groups are hydrolytically sensitive and react with moisture to form silanol (B1196071) (Si-OH) groups. oecd.orggelest.com These silanols can then condense with each other or with surface hydroxyl groups to form a stable, cross-linked polysiloxane network. oecd.org This makes the derivative an excellent surface modification agent, used to create water- and oil-repellent coatings. It has also been employed in the preparation of polar-modified stationary phases for chromatography. gelest.com

| Property | Description |

| Molecular Formula | C₁₂H₁₆F₁₁NO₃Si |

| CAS Number | 154380-34-4 ineris.fr |

| Key Functional Groups | Perfluorohexyl chain, Amide linkage, Trimethoxysilyl group |

| Primary Application | Surface modification agent, creating hydrophobic and oleophobic surfaces. gelest.com |

| Reactivity | Hydrolysis of methoxy (B1213986) groups to form reactive silanols, followed by condensation. oecd.org |

Derivatization is a chemical strategy used to convert a compound into a product with a more favorable structure for analysis or a specific function. mdpi.com For this compound, derivatization can be employed to enhance its detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS) or to create new functional materials. nih.govacademicjournals.org

For Analytical Enhancement :

Improving Chromatographic Separation : The polarity of the amide group can be modified to improve its retention and separation characteristics in High-Performance Liquid Chromatography (HPLC). libretexts.org

Enhancing Mass Spectrometric Detection : Derivatization can introduce a readily ionizable group to the molecule, improving its ionization efficiency in ESI-MS and leading to higher sensitivity. nih.govacademicjournals.org For instance, reacting the N-H of the amide with a reagent that introduces a permanently charged quaternary amine group would enhance detection in positive-ion mode MS.

For Functional Materials :

Polymer Integration : this compound can be derivatized to include a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be incorporated into polymers to impart fluorinated properties (e.g., low surface energy, chemical resistance) to the bulk material.

Bioconjugation : By introducing a reactive handle (e.g., a carboxylic acid, amine, or alkyne), the this compound moiety can be conjugated to biomolecules like peptides or proteins. This can be used for applications in bioimaging (using ¹⁹F MRI) or to modify the properties of the biomolecule.

These strategies highlight the versatility of this compound as a building block in synthetic and materials chemistry.

Advanced Applications of Perfluorohexanamide and Its Derivatives in Materials Science

Role of Perfluorohexanamide Derivatives as Silane (B1218182) Coupling Agents

This compound derivatives that incorporate a silane functional group serve as specialized silane coupling agents. A key example is N-(3-TRIMETHOXYSILYLPROPYL)this compound. gelest.com These bifunctional molecules are engineered to act as molecular bridges between dissimilar materials, specifically inorganic substrates and organic polymer matrices. nist.gov The general structure of a silane coupling agent, represented as Y-R-SiX₃, features two distinct reactive ends. nist.gov One end contains hydrolyzable groups (like methoxy (B1213986), -OCH₃) on the silicon atom, which can react with inorganic surfaces. nist.gov The other end possesses an organofunctional group (in this case, derived from this compound) designed to be compatible or reactive with a polymer matrix. nist.govhengdasilane.com This dual reactivity allows these derivatives to form durable chemical links at the interface, significantly enhancing the properties of composite materials. nist.govresearchgate.net

The primary mechanism by which this compound-based silane coupling agents enhance adhesion is through the formation of covalent bonds at the interface. hengdasilane.comresearchgate.net The process begins with the hydrolysis of the alkoxysilane groups (e.g., trimethoxysilyl) in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). nist.govhengdasilane.com These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic fillers or substrates (like glass or silica). hengdasilane.comresearchgate.net This reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the coupling agent onto the inorganic surface. nist.gov

Simultaneously, the this compound portion of the molecule extends away from the substrate and into the polymer matrix. hengdasilane.com This fluorinated chain interacts with the organic polymer through mechanisms such as interdiffusion, entanglement, and van der Waals forces. mdpi.com This creates a strong and stable "chemical bridge" that connects the inorganic and organic phases, which are often chemically incompatible. researchgate.net This robust interfacial layer is crucial for transferring stress from the flexible polymer matrix to the high-strength filler, thereby improving the mechanical performance of the composite material. mdpi.com

The principal application of this compound silane derivatives is in the creation of advanced polymer composites and for specialized surface modifications. researchgate.nettci-thaijo.org In composites, they are used to treat inorganic fillers to improve their dispersion and adhesion within a polymer matrix. sinosil.com This enhancement of interfacial bonding leads to composite materials with superior mechanical strength, durability, and thermal stability. mdpi.comsinosil.com

In the realm of surface modification, these derivatives are used to impart unique fluoropolymer characteristics onto various substrates. mdpi.comresearchgate.net The perfluoroalkyl chain of the molecule is inherently low in surface energy, providing properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). mdpi.com When a surface is treated with a derivative like N-(3-TRIMETHOXYSILYLPROPYL)this compound, the molecules self-assemble into a thin film, creating a low-energy, non-stick, and chemically resistant surface. gelest.com This is valuable for applications requiring protective coatings, anti-fouling surfaces, and materials with tailored wettability. nist.govresearchgate.net

Research has quantified the effects of this compound silane derivatives on surface properties. The modification of a surface's wettability is a direct consequence of altering its surface energy. numberanalytics.com A high surface energy generally leads to better wettability, while a low surface energy results in poor wettability (i.e., high contact angles). numberanalytics.com

Studies on N-(3-TRIMETHOXYSILYLPROPYL)this compound demonstrate its effectiveness in creating low-energy surfaces. When applied to a silica (B1680970) surface, this compound significantly increases the water contact angle, a key measure of wettability. gelest.com The resulting surface exhibits a water contact angle between 105° and 110°, indicating a successful transformation from a typically hydrophilic silica surface to a highly hydrophobic one. gelest.com This change is driven by the dense layer of low-energy perfluoroalkyl chains presented at the surface-air interface. The surface tension of materials treated with this derivative is measured to be as low as 20.6 mN/m. gelest.com These findings confirm the utility of this compound silane derivatives for precisely engineering interfacial energy and controlling the surface properties of materials. researchgate.netmdpi.com

Table 1: Surface Properties of N-(3-TRIMETHOXYSILYLPROPYL)this compound Treated Silica

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₁₆F₁₁NO₄Si | gelest.com |

| Molecular Weight | 475.33 | gelest.com |

| Surface Tension | 20.6 mN/m | gelest.com |

| Water Contact Angle on Treated Silica | 105-110° | gelest.com |

Integration within Broader Fluorinated Material Technologies Research

The development and application of this compound and its derivatives are part of the larger, evolving field of fluorinated material technologies. This area of research is driven by the unique and valuable properties imparted by the carbon-fluorine bond, the strongest single bond involving carbon. mdpi.comlew.ro

The history of fluorinated materials research began with significant challenges, culminating in the first isolation of elemental fluorine by Henri Moissan in 1886 after nearly 74 years of effort by the scientific community. lew.ro The industrial phase of fluorochemistry took off in the late 1920s and 1930s with the discovery and commercialization of chlorofluorocarbon refrigerants (Freons) and polytetrafluoroethylene (PTFE) in 1938. mdpi.comag.state.mn.us Since the mid-20th century, the field has expanded dramatically, leading to the creation of thousands of poly- and perfluorinated compounds (PFCs) used in a vast array of consumer and industrial products. researchgate.netacs.org

Contemporary research is heavily influenced by the environmental and health concerns associated with older, long-chain fluorinated compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). mdpi.comacs.org The discovery of their persistence, bioaccumulation, and toxicity has led to regulatory actions and voluntary industry phase-outs. mdpi.comacs.org This shift has created a major push in both academic and industrial research to develop new, alternative fluorinated compounds that provide the desired high-performance properties without the associated risks of legacy substances. mdpi.comresearchgate.net

Current research focuses on designing novel fluorinated molecules and polymers with tailored functionalities for highly specialized applications. wiley.com The field is moving beyond traditional fully fluorinated chains to explore "emerging fluorinated motifs" such as those containing R-CF₂H, R-OCF₃, and R-SF₅ groups, which can offer unique physical and chemical properties. wiley.com

A significant area of this research is the development of environmentally acceptable alternatives, such as hydrofluoroethers (HFEs). eurekalert.org Recent advancements include new electrochemical fluorination methods that allow for the efficient production of high-purity HFEs, which are sought after as coolants and cleaning agents but have a lower global warming potential than their predecessors. eurekalert.org The goal of this research is to synthesize compounds that are not classified as persistent, bioaccumulative, and toxic, while still delivering the high thermal stability, chemical resistance, and low surface energy that make fluorinated materials indispensable in many advanced technologies. researchgate.netnih.gov

Environmental Behavior and Transport Mechanisms of Perfluorohexanamide

Environmental Fate Processes

The fate of Perfluorohexanamide in the environment is determined by how it partitions among different media and its pathways for dissolution and volatilization. These processes are foundational to understanding its potential for persistence and transformation.

While specific partitioning coefficients for this compound are not widely available in scientific literature, its behavior can be inferred from general principles governing neutral PFAS precursors. nccoast.orgresearchgate.net Partitioning is the process by which a chemical distributes itself between two or more phases, such as water and soil. openrepository.comskb.com For neutral compounds like this compound, the key partitioning mechanisms are hydrophobic sorption and interactions at the air-water interface. nccoast.org

In soil and sediment, this compound is expected to sorb to organic carbon fractions due to the hydrophobic nature of its fluorinated carbon chain. nccoast.orglupinepublishers.com This process can retard its movement through soil and aquatic systems. However, a significant and distinguishing behavior of many PFAS, including neutral precursors, is their tendency to accumulate at air-water interfaces, such as those found in unsaturated (vadose zone) soils. clu-in.orgnih.gov This interfacial behavior can lead to greater retention in unsaturated soils compared to what would be predicted by sorption to solid particles alone. nih.gov In aquatic systems, this translates to partitioning between the water column and sediment, influenced by the organic carbon content of the sediment. researchgate.nettandfonline.com

Table 1: Comparison of Dominant Partitioning Mechanisms

| Mechanism | This compound (Neutral Precursor) | Ionic PFAAs (e.g., PFOA, PFOS) |

|---|---|---|

| Hydrophobic Sorption | Primary mechanism for partitioning to soil/sediment organic carbon. nccoast.org | Significant, especially for long-chain PFAAs. nccoast.org |

| Electrostatic Interaction | Minimal, due to neutral charge. nccoast.org | A primary mechanism, driven by the interaction of the charged functional group with charged mineral surfaces in soil and sediment. nccoast.org |

| Air-Water Interfacial Accumulation | A significant retention mechanism, particularly in unsaturated soils. clu-in.org | Occurs, but often overshadowed by electrostatic interactions. |

Neutral PFAS precursors are characteristically more volatile than the ionic PFAAs they can degrade into. au.dkdiva-portal.org This suggests that this compound has a higher potential to move from water or soil into the air compared to compounds like Perfluorooctanoic acid (PFOA) or Perfluorooctanesulfonic acid (PFOS). This volatility is a key factor in its potential for long-range transport. erwiki.net

Dissolution in water is another critical pathway. While many PFAS are water-soluble, the specifics for this compound are not well-documented. However, information on a structurally related compound, N-(3-trimethoxysilylpropyl)this compound, indicates that it reacts with water, which suggests that hydrolysis could be a relevant transformation process for this compound itself under certain environmental conditions. gelest.com The ability of a compound to dissolve in water is fundamental to its mobility in aqueous systems like groundwater and surface water. epa.gov

Transport and Migration in Environmental Compartments

Once released into the environment, this compound can move within and between air, water, and soil. Its identity as a volatile precursor is central to its transport profile, enabling it to travel vast distances before potentially degrading into more persistent, less mobile compounds. erwiki.netresearchgate.net

The long-range atmospheric transport of volatile PFAS precursors is a well-established mechanism for the global distribution of PFAS contamination, even to remote regions like the Arctic. au.dkerwiki.netresearchgate.net As a neutral and likely volatile compound, this compound fits the profile of a substance that can be transported significant distances in the gas phase. erwiki.netnccoast.org

The transport process typically involves:

Volatilization from sources on land or water.

Long-range atmospheric transport in the gas phase. au.dk

Atmospheric transformation , where precursors like this compound can be oxidized to form ionic PFAAs. erwiki.net

Deposition of the newly formed ionic compounds onto land and water surfaces through wet (rain, snow) and dry deposition. tandfonline.com

This pathway means that areas with no direct industrial or consumer use of this compound can still receive it or its degradation products from atmospheric sources. iaea.org

Studies have shown that PFAS-impacted surface water and groundwater can migrate, contaminating aquifers that may be used for drinking water. same.orgnih.gov The mobility of PFAS in water is highly dependent on its chemical structure. Short-chain PFAS, a category that includes the six-carbon this compound, are generally more mobile in water and have a greater tendency to contaminate groundwater than their long-chain counterparts. service.gov.uk

While specific migration studies on this compound are scarce, research has confirmed the presence and mobility of PFAS precursors in groundwater plumes. nih.gov Contamination of surface water can lead to subsequent contamination of groundwater where the two are connected, and dynamic biogeochemical conditions at these boundaries can influence the transformation of precursors. nih.gov Investigations at contaminated sites have led to the development of remediation systems, such as interceptor trenches and treatment basins, to capture migrating PFAS in groundwater and surface water. same.org

The vadose zone, the unsaturated region of soil above the groundwater table, is a critical control point for groundwater contamination. Leaching, the process by which water percolating through the soil carries dissolved substances downward, is a primary mechanism for PFAS transport from surface soil to groundwater. nccoast.orgnh.gov

For this compound, transport through the vadose zone is complicated by its surfactant-like properties. Its retention is influenced by sorption to soil organic carbon and, crucially, by its accumulation at air-water interfaces within the soil pores. clu-in.orgnih.gov This interfacial sorption can significantly slow its downward migration, a process known as retardation. nih.gov However, factors like high infiltration rates or subsurface heterogeneities (e.g., preferential flow paths) can accelerate the transport of PFAS, including precursors, to the groundwater. nih.gov Field studies on other PFAS have shown that even after significant flushing of the vadose zone, a substantial mass of the compound can remain sorbed to the soil. nih.gov

Influencing Factors on Environmental Distribution of this compound

The environmental distribution of this compound, like other per- and polyfluoroalkyl substances (PFAS), is governed by a complex interplay of its chemical properties and the characteristics of the surrounding environmental compartments. Factors such as its molecular structure, the nature of its functional group, and ambient environmental conditions dictate its movement and partitioning between soil, water, air, and biota.

Molecular Structure and Chain Length Effects on Environmental Mobility

The environmental mobility of PFAS is strongly linked to their molecular structure, particularly the length of their perfluorinated carbon chain. clu-in.orgnih.gov this compound, with its six-carbon chain (C6), is classified as a short-chain PFAS. This classification is critical to understanding its environmental behavior in comparison to long-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

Generally, as the chain length of PFAS increases, their tendency to adsorb to organic matter and sediment also increases, which in turn reduces their mobility in water. itrcweb.org Long-chain PFAS are more likely to partition to sediment than short-chain PFAS. itrcweb.org Conversely, short-chain PFAS like this compound are typically more water-soluble and, consequently, more mobile in aquatic and soil environments. clu-in.org This higher mobility can lead to more widespread contamination of groundwater and surface water sources.

Research indicates that within a homologous series of linear PFAS with the same functional group, both the air-water and octanol-water partition coefficients tend to increase with a growing perfluorinated chain length, which is likely due to the increasing molecular volume. researchgate.net This suggests that shorter-chain compounds are less likely to partition to organic phases and air, remaining preferentially in the aqueous phase.

Table 1: Comparison of Environmental Mobility Characteristics based on PFAS Chain Length

| Characteristic | Short-Chain PFAS (e.g., this compound) | Long-Chain PFAS (e.g., PFOA, PFOS) |

| Water Solubility | Higher | Lower |

| Mobility in Water | High | Low |

| Adsorption to Soil/Sediment | Lower | Higher clu-in.org |

| Bioaccumulation Potential | Generally Lower | Generally Higher |

| Partitioning to Organic Matter | Lower | Higher itrcweb.org |

This table provides a generalized comparison based on established PFAS behavior.

Ionic State and Functional Group Impact on Environmental Partitioning

The functional group and resulting ionic state of a PFAS molecule are decisive factors in its environmental partitioning. itrcweb.org Many well-studied PFAS, such as PFOA, possess a terminal carboxylic acid group, which is negatively charged (anionic) at typical environmental pH levels. clu-in.orgitrcweb.org This negative charge causes them to be repelled by the surfaces of soil and sediment particles, which are often also negatively charged, thereby increasing their mobility in water. itrcweb.org In contrast, cationic (positively charged) PFAS tend to bind strongly with soils. clu-in.org

This compound possesses an amide (-CONH₂) functional group. Unlike the acidic functional groups of perfluoroalkyl acids (PFAAs), the amide group is neutral and does not typically carry a charge in the environment. This neutrality significantly alters its partitioning behavior. Neutral PFAS are not subject to the same electrostatic repulsion from soil surfaces as their anionic counterparts. itrcweb.org The ability of the functional group to form hydrogen bonds is a strong influence on the chemical's partitioning behavior. researchgate.net The amide group can participate in hydrogen bonding, which can influence its interaction with water molecules and organic matter.

The partitioning of PFAS is driven by mechanisms including hydrophobic effects and electrostatic interactions. itrcweb.org For a neutral compound like this compound, hydrophobic interactions with organic matter in soil and sediment are expected to be a more dominant partitioning mechanism than electrostatic forces. Studies on other neutral PFAS, like fluorotelomer alcohols (FTOHs), indicate that the charge of the functional group plays a significant role in protein interactions, with neutral molecules showing different binding affinities than charged ones. itrcweb.org

Table 2: Influence of Functional Group on PFAS Environmental Partitioning

| Functional Group | Typical Environmental State | Primary Partitioning Influences | Example Compound |

| Carboxylate | Anionic (negatively charged) | Electrostatic repulsion from negative soils, hydrophobicity. clu-in.orgitrcweb.org | Perfluorooctanoic acid (PFOA) |

| Sulfonate | Anionic (negatively charged) | Electrostatic repulsion, hydrophobicity. | Perfluorooctanesulfonic acid (PFOS) |

| Amide | Neutral | Hydrophobic interactions, hydrogen bonding. | This compound |

| Alcohol | Neutral | Hydrophobic interactions, hydrogen bonding. | Fluorotelomer alcohol (FTOH) |

| Amine | Cationic (positively charged) | Strong electrostatic attraction to negative soils. clu-in.org | - |

This table summarizes general behaviors of different PFAS functional groups.

Influence of Environmental Parameters (e.g., pH, Turbidity, Dissolved Oxygen) on Distribution

Local environmental conditions play a crucial role in modifying the transport and fate of PFAS, including this compound.

pH : The pH of water and soil can significantly affect the behavior of ionizable PFAS. For acidic PFAS like PFOA, pH determines whether the compound exists in its more volatile acidic form or its dissociated ionic form. nih.gov While this compound is a neutral compound and its direct partitioning is not as pH-dependent, pH can still have indirect effects. For example, the rate of hydrolysis of the amide group could potentially be influenced by pH, which would transform it into other compounds with different mobility characteristics. Furthermore, pH influences the surface charge of soil minerals and organic matter, which can affect sorption processes even for neutral compounds. bioflux.com.ro

Turbidity : Turbidity is a measure of the cloudiness of water caused by suspended particles like clay, silt, and organic matter. ijirt.org High turbidity indicates a greater amount of suspended solids to which chemicals can adsorb. researchgate.net For PFAS, partitioning to these mobile colloidal particles can facilitate transport rather than retard it. itrcweb.org Although long-chain PFAS are more likely to sorb to solids, short-chain compounds can also associate with suspended particles, meaning that in highly turbid systems, the distribution of this compound could be linked to the movement of these particles.

Table 3: Impact of Environmental Parameters on PFAS Distribution

| Parameter | Influence on Environmental Distribution | Relevance to this compound |

| pH | Affects the ionic state of acidic/basic PFAS, influencing sorption and volatility. nih.govbioflux.com.ro | Indirect. While neutral, pH can affect hydrolysis rates and the charge of sorbent surfaces. |

| Turbidity | High turbidity provides more suspended particles for PFAS to sorb to, potentially facilitating transport. itrcweb.orgresearchgate.net | Moderate. Can sorb to suspended solids, influencing its transport in surface waters. |

| Dissolved Oxygen (DO) | Determines aerobic vs. anaerobic conditions, affecting the degradation pathways of PFAS precursors. mdpi.com | Low direct relevance to its own degradation, but affects the overall environmental context of PFAS mixtures. |

Degradation Pathways and Transformation Research of Perfluorohexanamide

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. researchgate.net For Perfluorohexanamide, this primarily involves chemical and physical methods that can sever the strong carbon-fluorine bonds.

Chemical oxidation and reduction are key abiotic processes for transforming contaminants. omu.edu.tr In chemical oxidation, oxidizing agents are used to chemically transform hazardous compounds into less toxic or more stable ones, often carbon dioxide and water for organic compounds. vertasefli.co.uk Common oxidants include Fenton's reagent (hydrogen peroxide and an iron catalyst), potassium permanganate, and ozone. vertasefli.co.ukfrtr.gov These processes can be applied both in-situ, by injecting oxidants directly into a contaminated area, and ex-situ, where contaminated soil or water is excavated and treated. vertasefli.co.uk The effectiveness of these methods depends on factors like pH, temperature, and the concentration of both the contaminant and the oxidant. frtr.gov

Advanced reduction processes (ARPs) represent another approach, utilizing reducing agents to degrade oxidized contaminants. researchgate.net These methods generate highly reactive reducing radicals. The UV/sulfite (B76179) process is a notable ARP where hydrated electrons (e-aq) are generated to break down PFAS compounds. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), to mineralize complex pollutants. mdpi.commdpi.com These processes are considered effective for a wide range of organic and inorganic pollutants. openbiotechnologyjournal.comkirj.ee AOPs can be used as a standalone treatment or in conjunction with biological processes to enhance the biodegradability of persistent compounds. openbiotechnologyjournal.com

Various AOPs exist, including:

UV/H2O2: Uses ultraviolet light to break down hydrogen peroxide into hydroxyl radicals. mdpi.com

Ozone-based processes: Utilize ozone, a powerful oxidant, to degrade contaminants. mdpi.com

Fenton and photo-Fenton reactions: Involve the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, a process that can be enhanced with UV light. mdpi.com

Photocatalysis: Employs a catalyst and light to generate ROS. mdpi.com

The UV/sulfite system is a specific type of advanced reduction process that has shown promise for the degradation of PFAS, including compounds structurally related to this compound. escholarship.orguit.no This method relies on the generation of hydrated electrons when a sulfite solution is exposed to UV light. researchgate.net Research has demonstrated that operating the UV/sulfite system at an alkaline pH of 12 significantly enhances the rate and extent of defluorination for perfluorocarboxylic acids (PFCAs). researchgate.net The addition of iodide to the UV/sulfite system can further accelerate the degradation of both PFCAs and perfluorosulfonates (PFSAs). nih.gov Kinetic models have been developed to predict the degradation of PFAAs during UV-sulfite treatment, which helps in optimizing the process for different water compositions. nih.gov

Table 1: Comparison of Advanced Oxidation Processes (AOPs)

| AOP Technique | Primary Reactive Species | Key Advantages | Limitations |

|---|---|---|---|

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | High degradation efficiency for many organic pollutants. mdpi.com | High energy consumption, potential formation of byproducts like bromates. mdpi.com |

| Ozone-based Processes | Ozone (O₃), Hydroxyl Radicals (•OH) | Powerful oxidation, can be combined with other processes. kirj.ee | Energy-intensive, requires careful control to avoid byproduct formation. kirj.ee |

| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | High reactivity, can be enhanced with UV light. frtr.gov | Optimal at acidic pH, produces sludge. mdpi.com |

| Photocatalysis | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•) | Can utilize visible light, catalyst can be reused. mdpi.com | Mass transfer limitations, potential for catalyst deactivation. mdpi.com |

| UV/Sulfite | Hydrated Electrons (e⁻aq) | Effective for reductive defluorination of PFAS. researchgate.netnih.gov | Efficiency is pH-dependent, can be inhibited by other water constituents. nih.gov |

Thermal degradation involves the breakdown of compounds at high temperatures. wikipedia.org When polymers are heated sufficiently, the long-chain backbones can break (chain scission) or react with each other (cross-linking), altering the material's properties. wikipedia.org This process can lead to the formation of various byproducts. fluitec.com For instance, the thermal degradation of some biopolymers can produce crotonic acid, which can then act as a catalyst for further hydrolysis. conicet.gov.ar

While specific studies on the thermal degradation of this compound are not widely available in the provided search results, the general principles of thermal degradation of fluorinated polymers are relevant. Thermal treatment is a common method for remediating PFAS-contaminated solid wastes. researchgate.net However, incomplete combustion can lead to the formation of stable byproducts, including shorter-chain perfluoroalkyl acids. researchgate.net The effectiveness of thermal treatment depends on factors like temperature and treatment time. researchgate.net

Biotic Degradation Mechanisms and Biotransformation

Biotic degradation refers to the breakdown of substances by living organisms, primarily microorganisms. up.pt This process is a key component of the natural attenuation of contaminants in the environment.

The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to microbial degradation. nih.gov However, some microorganisms have evolved the ability to break this bond, either through specific enzymes or as a result of broader metabolic activities. nih.govacs.org Microbial communities in environments like soil and wastewater can play a role in the transformation of chemical contaminants. ethz.ch

The biodegradation of complex organic molecules often begins with the addition of oxygen by enzymes like mono- and di-oxygenases, leading to the formation of intermediates that can then enter central metabolic pathways. enviro.wiki For some fluorinated compounds, microbial degradation has been observed, leading to the release of fluoride (B91410) ions. acs.org For example, studies on fluorinated peptides have shown that microbial consortia from garden soil can degrade them, with the bacterium Serratia liquefaciens being isolated for its ability to defluorinate monofluorinated compounds. acs.org

Research into the biotransformation of PFAS precursors has indicated that nitrifying and nitrosofying microorganisms may be involved in the breakdown of certain sulfonamido precursors. nih.gov The process of biotransformation can convert a parent compound into various metabolites, which may or may not be further degraded. nih.gov The study of microbial communities in contaminated sites is essential for understanding these transformation pathways. nih.govnih.gov

Table 2: Microorganisms Involved in the Degradation of Organic Compounds

| Microorganism Type | Role in Degradation | Examples of Associated Genera |

|---|---|---|

| Bacteria | Primary degraders of many organic pollutants through various enzymatic pathways. oasis-lmc.org | Pseudomonas, Rhodococcus, Bacillus, Streptomyces mdpi.comnih.gov |

| Fungi | Can degrade complex polymers like lignin (B12514952) and may mineralize some explosives. nih.govmdpi.com | Phanerochaete chrysosporium nih.gov |

| Archaea | Found in diverse environments and some have been associated with hydrocarbon degradation. nih.gov | Methanosarcina, Nitrosarchaeum nih.gov |

Enzymatic degradation is a key mechanism in the biotic breakdown of chemicals. mdpi.com While the stability of the carbon-fluorine bond presents a challenge, some enzymes have been identified that can cleave this bond. dtic.mil Fluoroacetate (B1212596) dehalogenase is one such enzyme that hydrolyzes fluoroacetate to produce fluoride ions and glycolate. acs.org

Research has focused on identifying and characterizing enzymes with defluorinating capabilities. For instance, a strain of Delftia acidovorans isolated from PFAS-contaminated soil was found to possess haloacid and fluoroacetate dehalogenases capable of degrading mono- and difluoroacetate. acs.org The study of these enzymes provides insights into the potential for bioremediation of organofluorine compounds. acs.org Understanding the mechanisms of these enzymes can also inform strategies for enzyme engineering to improve the degradation of more recalcitrant fluorinated chemicals. acs.org

The degradation of fluorinated compounds can occur through specific enzymatic dehalogenation or through the transformation of the compound into an unstable intermediate that then spontaneously releases fluoride ions. acs.org The field of microbial biotransformation is continually advancing, with ongoing research to discover new microorganisms and enzymes capable of degrading persistent environmental contaminants. nih.govnih.govfrontiersin.org

Identification and Fate of Degradation Products and Metabolites

Research into the breakdown of this compound indicates that a primary transformation pathway is the hydrolysis of its amide functional group. This reaction converts the amide into a carboxylate, forming perfluorohexanoic acid (PFHxA). escholarship.orgescholarship.org This hydrolysis process is particularly noted to occur under alkaline conditions. escholarship.org

The environmental fate of these degradation products is of significant concern. Perfluoroalkyl acids (PFAAs), such as PFHxA, are known for their extreme persistence in the environment. ca.gov Once formed, these compounds are highly resistant to further biological and chemical degradation. ca.govnih.gov This persistence means they can accumulate in various environmental compartments. While this compound itself is considered not readily biodegradable, its transformation into the even more recalcitrant PFHxA is a critical aspect of its environmental impact. synquestlabs.com

In studies of related per- and polyfluoroalkyl substances (PFAS), aggressive degradation techniques have been shown to cause the stepwise shortening of the perfluoroalkyl chain, leading to the formation of various shorter-chain perfluorocarboxylic acids (PFCAs) as intermediate products. nih.gov Although not documented specifically for this compound in the reviewed literature, this suggests a potential pathway for further, albeit slow, transformation under specific environmental conditions.

The biotransformation of a closely related compound, N-[3-(trimethoxysilyl)propyl]-perfluorohexanamide, has been observed to yield PFPAs (perfluoroalkyl phosphonic acids) in rainbow trout, further highlighting that the degradation of precursor compounds can lead to the formation of persistent PFAAs. ineris.fr

Table 1: Identified and Potential Degradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway | Environmental Fate |

|---|---|---|---|

| Perfluorohexanoic acid (PFHxA) | C₅F₁₁COOH | Hydrolysis of the amide group | High persistence |

Structural Dependence of Degradation Reactivity and Defluorination Efficiency

The chemical structure of this compound, particularly its terminal carboxamide functional group (-CONH₂), plays a crucial role in its degradation reactivity and defluorination efficiency, distinguishing it from other common PFAS classes like PFCAs and PFSAs.

The carboxamide group has been identified as providing a unique advantage for rapid photochemical defluorination under certain conditions, such as in a UV/sulfite system. escholarship.orgescholarship.org This suggests that the amide headgroup is a primary site of reaction and is more susceptible to certain reductive degradation processes than the carboxylate or sulfonate groups found in other PFAS.

However, the reactivity of the amide group is a double-edged sword. The same reactivity that facilitates initial degradation can also lead to incomplete defluorination. A competing and rapid reaction is the hydrolysis of the carboxamide group to form the corresponding carboxylate, PFHxA. escholarship.orgescholarship.org Once this transformation occurs, the resulting molecule is significantly more resistant to further degradation, effectively halting the defluorination process.

The efficiency of defluorination is also highly dependent on the surrounding chemical environment, particularly pH. Research on analogous perfluoroalkyl amides and other PFAS shows that alkaline conditions generally enhance defluorination. For perfluorooctanamide (B1329318) (PFOAm), a compound with a similar structure but a longer carbon chain, the highest defluorination efficiency was observed at a pH between 9 and 10. escholarship.org For other PFAS like PFOA, the efficiency of defluorination in UV/sulfite systems continues to increase with pH up to 12. mdpi.com

Theoretical studies and comparative analysis of various PFAS structures confirm that the nature of the head functional group is a primary determinant of the molecule's reactivity. nih.govnih.govresearchgate.net The headgroup influences the C-F bond dissociation energies along the fluoroalkyl chain, which in turn dictates the ease and selectivity of C-F bond cleavage during degradation processes. nih.govresearchgate.net While fluoroalkyl chain length can be a factor in the reactivity of some PFAS classes, for perfluoroalkyl amides, the chemical behavior is largely dominated by the amide headgroup. nih.gov

Table 2: Factors Influencing this compound Degradation and Defluorination

| Factor | Influence | Mechanism | Reference |

|---|---|---|---|

| Functional Group | The -CONH₂ group is a reactive site for photochemical degradation. | The amide group is more susceptible to certain reductive processes than -COOH or -SO₃H. | escholarship.orgescholarship.org |

| pH | Alkaline conditions (pH 9-12) favor defluorination. | Enhances photoreduction processes in systems like UV/sulfite. | escholarship.orgmdpi.com |

| Competing Reactions | Hydrolysis of the amide to a carboxylate (-COOH) group. | Forms the more recalcitrant PFHxA, hindering complete defluorination. | escholarship.orgescholarship.org |

Analytical Methodologies for Perfluorohexanamide Detection and Quantification in Complex Matrices

Extraction and Sample Preparation Techniques

The initial step in the analysis of Perfluorohexanamide involves its extraction from the sample matrix. phenomenex.com The choice of technique is crucial as it aims to isolate the target analyte, remove contaminants, and in some cases, concentrate the analyte to improve detection limits. phenomenex.comscispace.com The complexity of the sample matrix, which can range from water and soil to blood and plasma, dictates the most suitable preparation method. phenomenex.comwindows.net Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and supercritical fluid extraction (SFE). chromatographyonline.com

Solid Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and highly effective technique for the preparation and purification of samples before chromatographic analysis. sigmaaldrich.com It has largely replaced LLE in many applications due to advantages like higher recovery rates, improved selectivity, and reduced use of organic solvents. scispace.com The principle of SPE involves the partitioning of analytes between a solid sorbent and the liquid sample matrix. scispace.comsigmaaldrich.com For per- and polyfluoroalkyl substances (PFAS) like this compound, SPE is particularly effective for extraction from aqueous samples. scispace.com

Optimization of an SPE method is critical to achieve high, reproducible recoveries. Key parameters include the selection of the sorbent material, sample pH, conditioning and equilibration solvents, wash solvents, and elution solvents. Reversed-phase SPE sorbents, which can be polymer-based or silica-based, are commonly used to retain compounds through hydrophobic interactions. labrulez.com For short-chain PFAS such as this compound, novel reversed-phase SPE sorbents have been developed to enable simpler and faster protocols while generating cleaner extracts. labrulez.com On-line SPE systems coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to automate and streamline the analysis of perfluoroalkyl acids in water, reducing manual sample handling and analysis time. nih.govnih.gov

Table 1: Parameters for SPE Optimization for this compound

| Parameter | Description | Common Choices for Short-Chain PFAS | Considerations for this compound |

|---|---|---|---|

| Sorbent Type | The solid material that retains the analyte. | Reversed-phase (e.g., Oasis PRiME HLB, polymeric sorbents), Weak Anion Exchange (WAX). | Polymeric reversed-phase sorbents are often effective for a range of PFAS, including shorter chains. |

| Sample pH | Adjusting the pH can alter the charge state of the analyte and improve retention. | Acidification of the sample is common for perfluorinated carboxylic acids. | As an amide, its retention may be less pH-dependent than carboxylic acids, but optimization is still necessary. |

| Conditioning Solvent | Activates the sorbent to ensure reproducible retention. | Methanol, followed by water. | Standard conditioning protocols are generally applicable. |

| Wash Solvent | Removes interfering compounds from the sorbent. | Water, dilute methanol solutions. | A gentle wash is needed to avoid loss of the relatively polar this compound. |

| Elution Solvent | Removes the analyte from the sorbent. | Methanol, acetonitrile, often with a modifier like ammonium hydroxide. labrulez.com | A strong organic solvent is required for efficient elution. The addition of a basic modifier can improve recovery for acidic PFAS, but its effect on the amide should be tested. |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a traditional and fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comlibretexts.org The analyte partitions from the sample matrix (usually aqueous) into the organic solvent. libretexts.org While often more labor-intensive than SPE and prone to emulsion formation, LLE remains a valuable method, particularly for certain sample types. americanlaboratory.com

The efficiency of LLE is determined by the partition coefficient (K_P) of the analyte, which describes its distribution between the two phases at equilibrium. libretexts.org To optimize the extraction of ionizable compounds, the pH of the aqueous phase can be adjusted to suppress the ionization of the target analyte, thereby increasing its solubility in the organic solvent. chromatographyonline.com For this compound, which is a neutral amide, pH adjustment is less critical than for its acidic or basic counterparts. The choice of the extraction solvent is paramount and is guided by the analyte's polarity and the LogP value. chromatographyonline.com Multiple extractions with fresh solvent are often performed to improve recovery. libretexts.org

Table 2: Key Parameters for LLE of this compound

| Parameter | Description | Common Choices | Considerations for this compound |

|---|---|---|---|

| Extraction Solvent | An organic solvent immiscible with the aqueous sample matrix. | Methyl tert-butyl ether (MTBE), Dichloromethane, Ethyl acetate. labrulez.com | A solvent with appropriate polarity to effectively partition the relatively polar this compound from the aqueous phase is needed. |

| Solvent-to-Sample Ratio | The volume ratio of organic solvent to the aqueous sample. | Ratios of 7:1 (organic:aqueous) are often considered a generic optimum. chromatographyonline.com | This ratio should be optimized to maximize recovery while minimizing solvent usage. |

| pH of Aqueous Phase | Adjusted to control the ionization state of the analyte. | For neutral compounds, pH adjustment is generally not required for partitioning. chromatographyonline.com | This compound is a neutral amide, so pH adjustment is unlikely to significantly impact its extraction efficiency. |

| Salting-Out Effect | Adding salt (e.g., sodium sulfate) to the aqueous phase to decrease analyte solubility. | Addition of 3–5 M sodium sulfate. chromatographyonline.com | This can be an effective strategy to improve the recovery of more hydrophilic compounds like this compound into the organic phase. chromatographyonline.com |

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. rjptonline.orgmurarcloudkitchen.com A supercritical fluid exhibits properties of both a liquid and a gas, such as high diffusivity, low viscosity, and tunable solvating power, which can be adjusted by changing the temperature and pressure. lcms.czyoutube.comnih.gov SFE is recognized for being fast, effective, and environmentally friendly, as it avoids the use of large quantities of organic solvents. rjptonline.orgnih.gov

For SFE, CO₂ is often used due to its mild critical point (31.1 °C and 7.38 MPa), non-toxicity, and non-flammability. lcms.cznih.gov While supercritical CO₂ is effective for non-polar molecules, its solvating power for more polar compounds like this compound can be limited. nih.gov To overcome this, a small amount of an organic solvent, known as a modifier (e.g., methanol), is often added to the CO₂ to increase its polarity and enhance the extraction efficiency of target analytes. youtube.com SFE can be coupled online with chromatographic systems for a fully automated analysis. rjptonline.org

Table 3: Typical Parameters for SFE of this compound

| Parameter | Description | Typical Range | Considerations for this compound |

|---|---|---|---|

| Supercritical Fluid | The primary extraction solvent. | Carbon Dioxide (CO₂). youtube.com | CO₂ is the standard choice due to its favorable properties. nih.gov |

| Modifier | A co-solvent added to increase the polarity of the supercritical fluid. | Methanol, Ethanol. youtube.com | A polar modifier like methanol would likely be necessary to efficiently extract this compound. |

| Temperature | Affects the density and solvating power of the fluid. | 40 - 100 °C. youtube.com | Must be optimized in conjunction with pressure to achieve the desired solvent strength. |

| Pressure | A key parameter for controlling the density and solvating power of the fluid. | 10 - 40 MPa. | Higher pressures generally increase the fluid's density and solvating power. |

| Extraction Time | The duration of the extraction process. | 15 - 60 minutes. | Depends on the matrix and the efficiency of the other parameters. |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from any remaining matrix components and other analytes. The choice between liquid chromatography (LC) and gas chromatography (GC) is fundamental and depends on the analyte's properties, such as volatility and thermal stability.

Liquid Chromatography (LC) including HPLC and UHPLC Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is the predominant analytical technique for the determination of PFAS, including this compound. researchgate.netresearchgate.net UHPLC systems, which use columns with smaller particle sizes, offer higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. chromatographytoday.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is commonly employed to effectively separate a wide range of PFAS with varying chain lengths and functional groups. nih.gov The selection of the analytical column is crucial, with C18 columns being widely used. plos.org For enhanced retention and separation of shorter-chain PFAS, specialized column chemistries have been developed. Detection by MS/MS provides excellent sensitivity and selectivity, allowing for quantification at trace levels. plos.org

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Common Conditions for Short-Chain PFAS |

|---|---|---|

| Analytical Column | The stationary phase where separation occurs. | Reversed-phase C18 or specialized phases for polar compounds (e.g., C18-Amide, C18-AR). chromatographytoday.com |

| Mobile Phase A | The weaker, typically aqueous, component of the mobile phase. | Water with additives like ammonium acetate or formic acid to improve ionization. plos.org |

| Mobile Phase B | The stronger, organic component of the mobile phase. | Methanol or Acetonitrile. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.7 mL/min for HPLC/UHPLC. plos.org |

| Gradient Program | The timed change in the mobile phase composition. | Starts with a high percentage of aqueous phase, ramping to a high percentage of organic phase. nih.gov |

| Detection | The method used to detect the analyte as it elutes from the column. | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative ion mode. |

Gas Chromatography (GC) with Specific Detectors (FID, ECD, MS)

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. emerypharma.com While less common than LC for the analysis of ionic PFAS, GC is well-suited for neutral and volatile species. nih.gov this compound, being an amide, is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile derivative. emerypharma.comresearchgate.net This additional sample preparation step can add complexity to the analytical method. researchgate.net

Once derivatized, the compound can be separated on a GC column and detected by various detectors. A Flame Ionization Detector (FID) is a universal detector for organic compounds but may lack the required sensitivity for trace analysis. cdc.gov An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of perfluorinated substances. cdc.gov Mass Spectrometry (MS) is the most powerful detector, providing both high sensitivity and structural information for confident identification and quantification. emerypharma.comresearchgate.net GC coupled with high-resolution mass spectrometry (GC-HRMS) is an emerging technique for the non-targeted analysis and identification of a wide range of PFAS. nih.gov

Table 5: GC Analysis Parameters for Derivatized this compound

| Parameter | Description | Typical Conditions |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Techniques like silylation or methylation could potentially be adapted for the amide functional group. emerypharma.com |

| GC Column | The stationary phase for separation. | Capillary columns with non-polar or mid-polar phases (e.g., DB-5ms, DB-17ms). |

| Carrier Gas | The mobile phase in GC. | Helium or Hydrogen. |

| Injection Mode | Method of sample introduction. | Splitless or Pulsed Splitless for trace analysis. |

| Temperature Program | Controlled heating of the GC oven to elute compounds. | Starts at a low temperature and ramps up to a high temperature to separate analytes based on boiling points. |

| Detectors | Device for detecting eluted compounds. | Electron Capture Detector (ECD) for high sensitivity to fluorinated compounds; Mass Spectrometer (MS) for definitive identification and quantification. cdc.gov |

Advanced Detection and Quantification Methods

To meet the challenges of analyzing this compound at environmentally relevant concentrations, advanced detection and quantification methods are employed, often in conjunction with separation techniques.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and selectivity for molecular analysis. youtube.com When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes the benchmark for trace-level quantification of environmental contaminants. rjleegroup.comphenomenex.com

Tandem Mass Spectrometry (MS/MS) further enhances selectivity and sensitivity, making it the "laboratory workhorse" for trace analysis. nih.govresearchgate.netbohrium.com In an MS/MS instrument, such as a triple quadrupole, ions of a specific mass-to-charge ratio (precursor ions) corresponding to the target analyte are selected in the first mass analyzer. ijcap.in These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. ijcap.in This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise from the matrix, thereby improving the signal-to-noise ratio and lowering detection limits. nih.govresearchgate.net The combination of LC with MS/MS (LC-MS/MS) is the most widely used technique for the analysis of polar, non-volatile PFAS like this compound in water and other environmental samples. rjleegroup.comphenomenex.commdpi.comnih.gov High-resolution mass spectrometry (HRMS) offers another layer of specificity by providing highly accurate mass measurements (often to four decimal places), which increases confidence in compound identification and can help in the discovery of novel or unknown PFAS. youtube.comyoutube.com

While LC-MS/MS is ideal for polar compounds, Gas Chromatography (GC) offers a high-resolution, cost-effective alternative. nih.govconfex.com However, compounds like this compound are generally not volatile enough for direct GC analysis. Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to a specific analytical technique. semanticscholar.orgnih.govsigmaaldrich.com

For perfluoroalkyl carboxylic acids (PFCAs), including this compound, derivatization aims to convert the polar carboxyl group into a less polar, more volatile ester or amide. nih.gov Common strategies include:

Esterification : Reacting the PFCA with an alcohol (e.g., methanol, isopropanol) under acidic conditions to form a volatile ester. nih.gov

Amidation : Converting the carboxyl group into an anilide using reagents like 2,4-difluoroaniline (DFA) and a dehydrating agent such as N,N′-dicyclohexylcarbodiimide (DCC). nih.govtntech.edu

These derivatization reactions allow the resulting products to be analyzed by GC, often coupled with mass spectrometry (GC-MS), providing an alternative and robust method for quantification. confex.comtntech.edu The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure high reaction efficiency and reproducible results. sigmaaldrich.com

Immunochemical assays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance. nih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format that offers rapid, high-throughput, and cost-effective screening of samples. rjleegroup.comelsevierpure.com

While specific ELISA kits for this compound are not widely available, assays have been developed for other prominent PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). elsevierpure.com These assays utilize antibodies that can bind to the target compound. elsevierpure.com An important characteristic of these immunoassays is the potential for cross-reactivity, where the antibody may also bind to other structurally similar compounds. elsevierpure.com This means an ELISA designed for PFOA might also show a response to other PFCAs, including shorter-chain compounds. Therefore, ELISA can serve as a valuable initial screening tool to quickly assess the potential presence of a class of fluorinated substances in a large number of samples, identifying "hot spots" that can then be further analyzed by more definitive methods like LC-MS/MS. elsevierpure.com

Method Validation and Performance Metrics (LOD, LOQ, Recoveries) in Diverse Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. 3m.com It involves evaluating key performance metrics to ensure the reliability and accuracy of the data. For the analysis of this compound, critical parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision. nih.govresearchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govresearchgate.net

Recovery : The percentage of the true amount of an analyte that is measured by the analytical method, indicating the efficiency of extraction and sample preparation steps. nih.gov

These parameters are highly dependent on the analytical technique, sample matrix, and sample preparation procedure. For instance, the presence of other substances in complex matrices like soil, sediment, or sludge can interfere with the analysis, a phenomenon known as the matrix effect, which can affect accuracy and detection limits. nih.gov Therefore, validation must be performed for each specific matrix.

Below are tables summarizing typical performance metrics reported for the analysis of short-chain PFAS, including perfluorohexanoic acid (PFHxA), a close structural analog to this compound, in various environmental matrices.

Table 1: Method Performance for PFAS Analysis in Water Matrices Data compiled from various studies using LC-MS/MS.

| Analyte Class | Matrix | LOD Range | LOQ Range | Recovery Range (%) |

| Short-Chain PFCAs | Drinking Water | 0.05 - 1 ng/L | 0.1 - 3 ng/L | 83 - 107 |

| Short-Chain PFCAs | Groundwater | 0.05 - 2.2 µg/L | 3 - 53 ng/L | 74 - 114 |

| Short-Chain PFCAs | Surface Water | 0.01 - 0.08 ng/L | 0.03 - 0.24 ng/L | 74 - 114 |

| Short-Chain PFCAs | Waste Leachate | N/A | 3 - 53 ng/L | 26 - 153 |

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available. Data sourced from multiple references. mdpi.comnih.govuliege.be

Table 2: Method Performance for PFAS Analysis in Solid Matrices Data compiled from various studies using LC-MS/MS.

| Analyte Class | Matrix | LOD Range | LOQ Range | Recovery Range (%) |

| PFCAs | Soil & Sediment | 0.002 - 0.018 ng/g | 0.004 - 0.054 ng/g | 70 - 120 |

| PFCAs | Dust | 0.08 - 0.68 pg/g | 0.26 - 2.25 pg/g | 80.2 - 95.2 |

| PFCAs | Biological Tissue | N/A | N/A | 68 - 97 |

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available. Data sourced from multiple references. mdpi.comnih.govresearchgate.net

Environmental Remediation and Management Strategies for Perfluorohexanamide Contamination

Physicochemical Remediation Technologies

Physicochemical treatment methods are currently the most developed and commonly applied for the remediation of PFAS-contaminated sites, including those affected by perfluorohexanamide. These technologies leverage physical and chemical processes to separate or destroy the contaminant molecules. researchgate.net

Adsorption is a widely studied and effective method for removing PFAS, such as this compound, from water. zenodo.org This process involves the accumulation of the contaminant at the interface between a liquid and a solid phase. epa.gov Granular activated carbon (GAC) is the most common adsorbent used for this purpose due to its high porosity and large surface area, which provide ample sites for contaminants to attach. epa.govcecoenviro.commedaad.com

GAC is produced from carbon-rich organic materials like wood, coal, or coconut shells. medaad.com Its effectiveness in removing PFAS is influenced by several factors, including the specific type of PFAS, the characteristics of the carbon used, water temperature, and the presence of other organic matter which can compete for adsorption sites. epa.gov Studies have shown that GAC can be highly effective in removing various PFAS from drinking water when used in a flow-through filter system. epa.gov The process is reliable and relatively low-maintenance, making it a suitable option for water treatment facilities. huber-se.com However, the adsorption capacity of GAC is finite, and once exhausted, the carbon must be replaced or regenerated. huber-se.com Research indicates that the efficiency of GAC is greater for longer-chain PFAS. researchgate.net

| Factor | Influence on GAC Adsorption of PFAS | Reference |

| PFAS Chain Length | Adsorption capacity generally increases with increasing chain length. | researchgate.net |

| GAC Material | The source material (e.g., coal, coconut shell) and pore structure affect performance. | medaad.comresearchgate.net |

| Water Chemistry | pH and the presence of co-contaminants and natural organic matter can reduce efficiency. | researchgate.net |

| Contact Time | Longer contact times between water and GAC generally lead to higher removal rates. | cecoenviro.com |

Membrane filtration technologies, particularly high-pressure membranes like reverse osmosis (RO) and nanofiltration (NF), have demonstrated high efficacy in removing a broad range of PFAS, including shorter-chain compounds, from water. epa.govnj.gov Reverse osmosis, a pressure-driven process, uses a semi-permeable membrane to separate water molecules from dissolved solutes like this compound. nj.gov The contaminant is retained on the pressurized side of the membrane, while purified water passes through. nj.gov

Research has shown that RO can achieve removal rates of 99% or higher for certain PFAS. nj.gov Nanofiltration operates at a lower pressure than RO and is also effective, with reported removal rates of over 90% for some PFAS. nj.gov A significant advantage of these technologies is their ability to remove a wide variety of contaminants. culligan.com However, a major challenge is the management of the concentrated waste stream, or brine, which contains the rejected PFAS and requires further treatment or disposal. epa.gov

| Membrane Technology | Typical PFAS Removal Efficiency | Key Considerations | Reference |

| Reverse Osmosis (RO) | >99% for some PFAS | Produces a concentrated waste stream (brine) that requires management. Higher energy consumption. | nj.govepa.gov |

| Nanofiltration (NF) | >90% for some PFAS | Higher water flux at lower pressure compared to RO. Also produces a concentrate stream. | nj.govepa.gov |

Advanced chemical treatment methods, often categorized as advanced oxidation processes (AOPs), are designed to degrade and destroy persistent organic pollutants like this compound, rather than simply separating them. waterandwastewater.com These processes rely on the generation of highly reactive chemical species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking the strong carbon-fluorine bonds characteristic of PFAS. waterandwastewater.com

Common AOPs include processes that combine ozone (O₃), ultraviolet (UV) light, and hydrogen peroxide (H₂O₂). waterandwastewater.com For example, the UV/sulfite (B76179) process has been studied for its ability to defluorinate PFAS by generating hydrated electrons. escholarship.org Another method is electrochemical oxidation, where an electric current is passed through electrodes to generate oxidizing species that degrade contaminants. nih.gov While promising for complete destruction, AOPs can be energy-intensive and their effectiveness can be influenced by water quality parameters. nih.gov Chemical precipitation, using agents like lime and calcium chloride to precipitate fluoride (B91410), is another method used, particularly for industrial wastewater with high fluoride concentrations. saltworkstech.com

Soil washing is an ex-situ remediation technology that uses a liquid solution and mechanical agitation to remove contaminants from excavated soil. frtr.gov This process is analogous to a laundry machine for soil. frtr.gov The underlying principle is that contaminants tend to adhere to finer soil particles like silt and clay. frtr.gov The washing process separates the cleaner, coarse-grained sand and gravel from the more contaminated fine particles. frtr.gov

The washing fluid is typically water, but its effectiveness can be enhanced by using additives such as surfactants or adjusting the pH. frtr.govresearchgate.net This results in a significantly smaller volume of highly contaminated soil that can then be treated with other technologies or disposed of, while the larger volume of cleaned soil can potentially be returned to the site. frtr.gov Soil washing has been shown to be a viable option for large-scale applications and can be combined with other treatments, like foam fractionation and electrochemical oxidation, to treat the contaminated leachate. diva-portal.orgawsjournal.org

Bioremediation Approaches

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or transform hazardous substances into less toxic or non-toxic forms. europa.eu While PFAS, including this compound, are known for their resistance to biological degradation, research is ongoing to explore and enhance the potential of bioremediation for these persistent compounds. nih.gov

The search for microorganisms capable of breaking down PFAS is a key area of bioremediation research. nih.gov The extreme stability of the carbon-fluorine bond makes microbial degradation challenging. nih.gov However, some studies have indicated that certain microbial communities and individual strains may have the potential to transform or partially degrade some PFAS under specific environmental conditions. researchgate.net

For instance, research has pointed to some Pseudomonas species for aerobic degradation and Acidimicrobium sp. for anaerobic degradation of certain perfluoroalkyl acids. researchgate.net The construction of microbial consortia, or communities of different microorganisms, is a promising strategy. frontiersin.org These consortia can be more robust and adaptable than single strains, with different microbes potentially carrying out different steps in a degradation pathway. frontiersin.org While significant progress has been made in the bioremediation of other pollutants like hydrocarbons, the application to recalcitrant compounds like this compound is still an emerging field requiring further investigation to identify effective microbial strains and the enzymatic pathways involved. nih.govmdpi.comnih.gov

Phytoremediation Potential for Fluorinated Compounds

Phytoremediation is an emerging, plant-based technology that offers a cost-effective and environmentally friendly approach to cleaning up contaminated soil and water. researchgate.netnih.gov This method utilizes the natural ability of plants to absorb, accumulate, and in some cases, degrade contaminants. researchgate.net For fluorinated compounds like this compound, phytoremediation shows promise as a sustainable, in-situ remediation strategy. researchgate.netnih.gov

Several factors influence the effectiveness of phytoremediation for PFAS, including the specific plant species, the concentration and type of PFAS, and soil characteristics. researchgate.net Research has shown that certain plants, known as hyperaccumulators, can absorb and store high concentrations of contaminants in their tissues. researchgate.net While specific studies on this compound are limited, research on similar PFAS compounds provides valuable insights. For instance, studies on perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) have demonstrated their uptake by various plant species. mdpi.com It has been noted that the transfer potential of PFOA from roots to shoots is more favorable than that of PFOS, a behavior that may be attributed to differences in molecular structure and lipophilicity. mdpi.com